4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis. It features a dioxaborolane ring and a phenyl group, making it a versatile reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent quality and yield
Purification: Through recrystallization or chromatography to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane undergoes several types of reactions, including:
Oxidation: Conversion to boronic acids or alcohols
Reduction: Formation of boranes
Substitution: Particularly in Suzuki-Miyaura coupling reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Boronic acids or phenols
Reduction: Boranes or alcohols
Scientific Research Applications
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:
Chemistry: As a reagent in cross-coupling reactions to form complex organic molecules
Biology: In the synthesis of biologically active compounds and drug intermediates
Medicine: For the development of pharmaceuticals and diagnostic agents
Industry: In the production of polymers, dyes, and electronic materials
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura coupling. The mechanism involves:
Activation: Of the boronic ester by a palladium catalyst
Transmetalation: Between the boronic ester and an organohalide
Reductive Elimination: To form the desired biaryl product
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane is unique due to its high stability and reactivity in forming carbon-carbon bonds. Its structure allows for efficient coupling reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C30H29BO2 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H29BO2/c1-29(2)30(3,4)33-31(32-29)28-20-18-27(19-21-28)26-16-14-25(15-17-26)24-12-10-23(11-13-24)22-8-6-5-7-9-22/h5-21H,1-4H3 |
InChI Key |
IEFLQJFARQDOBM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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